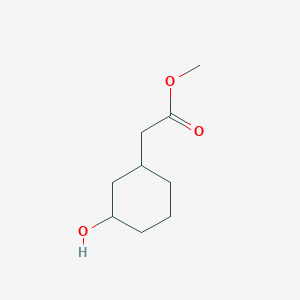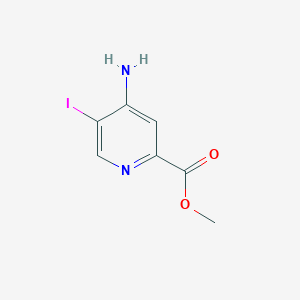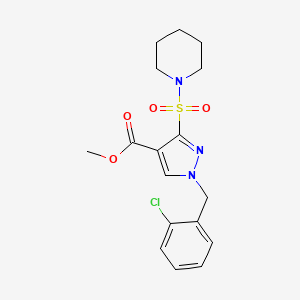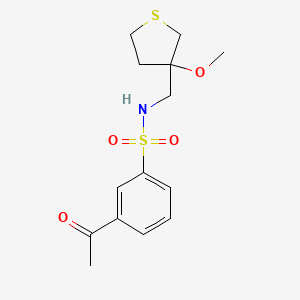
Methyl 2-(3-hydroxycyclohexyl)acetate
Vue d'ensemble
Description
“Methyl 2-(3-hydroxycyclohexyl)acetate” is a chemical compound with the CAS Number: 86576-86-5 . It has a molecular weight of 172.22 and its IUPAC name is "methyl 2-(3-hydroxycyclohexyl)acetate" . The compound is typically in liquid form .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(3-hydroxycyclohexyl)acetate” is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-hydroxycyclohexyl)acetate” is a liquid at room temperature . Its molecular weight is 172.22 , and its molecular formula is C9H16O3 .Applications De Recherche Scientifique
Synthesis and Catalysis
Methyl-substituted hydroxycyclohexenones, which are pivotal in constructing natural products, were synthesized via palladium(II)-catalyzed oxidation and lipase-catalyzed hydrolysis. This process underscores the utility of Methyl 2-(3-hydroxycyclohexyl)acetate derivatives in synthesizing complex molecules with moderate enantiomeric excesses, demonstrating their potential as building blocks in organic synthesis (Meister, Nieger, & Bräse, 2012).
Organic Synthesis Techniques
In another study, the Diels–Alder route was explored for the synthesis of potential trichothecene precursors, showcasing the application of methyl 2-(3-hydroxycyclohexyl)acetate derivatives in the regio- and stereo-selective synthesis of complex organic structures. This method highlights its significance in the total synthesis of intricate molecules, including natural products and potential pharmaceutical compounds (Banks et al., 1981).
Surface Chemistry and Adsorption
The study of the adsorption of oxygenated hydrocarbons on activated carbons revealed insights into the interactions between various hydrocarbons, including derivatives of Methyl 2-(3-hydroxycyclohexyl)acetate, and carbon surfaces. This research is crucial for understanding the physical chemistry of gas adsorption, which has implications for environmental remediation, catalysis, and separation processes (Ghimbeu et al., 2010).
Environmental and Industrial Applications
Furthermore, Methyl 2-(3-hydroxycyclohexyl)acetate derivatives have been applied in the synthesis and improvement of industrial processes. For example, its use in the anthraquinone process for hydrogen peroxide production showcases its potential to enhance industrial chemical processes through the replacement of traditional solvents, leading to increased efficiency and reduced operating costs (Yu Jiankun, 2011).
Safety and Hazards
The safety information available indicates that “Methyl 2-(3-hydroxycyclohexyl)acetate” has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, H335 have been associated with it . These statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .
Propriétés
IUPAC Name |
methyl 2-(3-hydroxycyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCSYDJGONUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-hydroxycyclohexyl)acetate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2887091.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)
![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)
![N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B2887105.png)
![3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2887106.png)
![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)
![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)